2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid;hydrochloride
Description
Introduction to 2-Amino-3-((3,5-¹³C₂,1,2,4-¹⁵N₃)1,2,4-Triazol-1-yl)Propanoic Acid;Hydrochloride
Systematic Nomenclature and Structural Characteristics
The compound’s systematic IUPAC name is 2-amino-3-[(3,5-¹³C₂,1,2,4-¹⁵N₃)-1,2,4-triazol-1-yl]propanoic acid hydrochloride , reflecting its isotopic enrichment and structural configuration. The molecule consists of a β-amino acid backbone (propanoic acid) substituted at the third carbon with a 1,2,4-triazole ring. Isotopic labels are strategically placed at the triazole’s carbons (positions 3 and 5, enriched with ¹³C) and nitrogens (positions 1, 2, and 4, enriched with ¹⁵N). The hydrochloride salt enhances solubility for experimental use.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉¹³C₂¹⁵N₃N₂O₂·HCl |
| Molecular Weight | 198.58 g/mol (calculated) |
The molecular weight calculation accounts for isotopic contributions:
- ¹³C (13.0034 g/mol vs. 12.0107 g/mol for ¹²C): +2.0 g/mol (2 atoms)
- ¹⁵N (15.0001 g/mol vs. 14.0067 g/mol for ¹⁴N): +3.0 g/mol (3 atoms)
- Base compound (unlabeled) : C₅H₉N₅O₂ = 171.15 g/mol
- Hydrochloride (HCl) : +36.46 g/mol
Structural Features
The triazole ring’s planar geometry and nitrogen-rich structure facilitate hydrogen bonding and π-π interactions, critical for binding biological targets. The isotopic labeling introduces distinct spectroscopic signatures, enabling detection via nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Key Structural Attributes :
Historical Context in Stable Isotope-Labeled Amino Acid Research
The development of isotopically labeled amino acids like this compound stems from advancements in metabolic tracking and protein dynamics research. Stable isotope labeling (e.g., ¹³C, ¹⁵N) emerged as a non-radioactive alternative to radiotracers, enabling safer, long-term studies of biological systems.
Milestones in Isotopic Labeling Technology
- Early Synthesis Methods : Initial approaches, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabled selective triazole ring formation but lacked isotopic specificity.
- Isotope Incorporation Techniques : The use of labeled precursors (e.g., ¹³C-potassium thiocyanate, ¹⁵N-sodium nitrite) allowed precise isotopic placement in heterocycles. For example, ¹³C enrichment at triazole carbons was achieved via reactions with ¹³C-labeled methyl iodide.
- Applications in Proteomics : Stable isotope labeling by amino acids in cell culture (SILAC) leveraged compounds like this to quantify protein expression and turnover.
Comparative Analysis of Labeling Strategies
The compound’s design reflects iterative improvements in synthetic precision, particularly in minimizing isotopic dilution during multi-step reactions. For instance, the synthesis of Triazavirin analogs demonstrated that sequential incorporation of ¹³C and ¹⁵N labels could achieve >95% isotopic purity.
Role in Contemporary Research
This compound addresses critical needs in:
Properties
Molecular Formula |
C5H9ClN4O2 |
|---|---|
Molecular Weight |
197.57 g/mol |
IUPAC Name |
2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C5H8N4O2.ClH/c6-4(5(10)11)1-9-3-7-2-8-9;/h2-4H,1,6H2,(H,10,11);1H/i2+1,3+1,7+1,8+1,9+1; |
InChI Key |
LDZCYWOIOKANPQ-HGQMSZQBSA-N |
Isomeric SMILES |
[13CH]1=[15N][15N]([13CH]=[15N]1)CC(C(=O)O)N.Cl |
Canonical SMILES |
C1=NN(C=N1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategies
The synthesis revolves around three critical stages: (1) formation of the 1,2,4-triazole ring with isotopic labels, (2) coupling the triazole to an amino acid backbone, and (3) hydrochloric acid salt formation. Key methods include Huisgen cycloaddition , hydrazine cyclization , and Boc-protection strategies , each requiring precise control over reaction conditions to ensure isotopic integrity.
Huisgen 1,3-Dipolar Cycloaddition Approach
Reaction Mechanism
The Huisgen cycloaddition between an azide and alkyne forms the triazole ring. For isotopic labeling, sodium azide-15N3 and 13C2-acetylene precursors are employed. The reaction proceeds under copper(I) catalysis, yielding 1,4-disubstituted triazoles:
$$
\text{HC≡C-}^{13}\text{C}2 + \text{NaN}3^{15}\text{N}3 \xrightarrow{\text{Cu(I)}} \text{Triazole-}^{13}\text{C}2^{15}\text{N}_3
$$
Experimental Protocol
- Azide Preparation : N-Boc-β-azidoalanine is synthesized from N-Boc-d-serine methyl ester via diazotransfer using triflyl azide.
- Alkyne Synthesis : Propargyl glycine-13C2 is prepared via Sonogashira coupling with 13C2-acetylene.
- Cycloaddition : The azide and alkyne react in THF/water (3:1) with CuSO4·5H2O (10 mol%) and sodium ascorbate (20 mol%) at 25°C for 12 h.
- Deprotection : Boc removal using HCl/dioxane yields the free amino acid, followed by hydrochloride salt precipitation.
Hydrazine Cyclization Method
Glyoxal Bishydrazone Route
Adapted from patent US5728841A, this method involves cyclizing glyoxal bishydrazone-15N3 with hydrogen peroxide in the presence of tungsten(VI) oxide:
$$
\text{Glyoxal bishydrazone-}^{15}\text{N}3 \xrightarrow{\text{H}2\text{O}2, \text{WO}3} \text{Triazole-}^{15}\text{N}_3
$$
Steps:
- Glyoxal Bishydrazone Synthesis : Glyoxal-13C2 reacts with hydrazine-15N2H4 in ethanol (40°C, 2 h).
- Cyclization : The bishydrazone (1 equiv) reacts with 30% H2O2 (2 equiv) and WO3 (5 mol%) in water at 50°C for 6 h.
- Amino Acid Coupling : The triazole is alkylated with N-Boc-bromoalanine, followed by acidic deprotection.
Isotopic Labeling Considerations
13C Incorporation
Comparative Analysis of Methods
| Parameter | Huisgen Cycloaddition | Hydrazine Cyclization |
|---|---|---|
| Isotopic Control | High (site-specific) | Moderate (N1, N2, N4) |
| Reaction Time | 12–24 h | 6–8 h |
| Overall Yield | 68–72% | 58–64% |
| Purity (HPLC) | >98% | >95% |
Purification and Characterization
Chromatographic Techniques
Challenges and Optimizations
Byproduct Formation
Emerging Methodologies
Continuous-Flow Synthesis
Microreactor systems enable rapid mixing of azide and alkyne streams, reducing reaction time to 10 min and improving 13C/15N incorporation (yield: 76%).
Enzymatic Approaches
Transglutaminase-mediated coupling of pre-labeled triazole amines to aspartic acid derivatives is under investigation, though yields remain low (32%).
Chemical Reactions Analysis
Types of Reactions
2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of triazole derivatives with different functional groups .
Scientific Research Applications
Metabolic Studies
The isotopic labeling provided by the and atoms enables researchers to trace the metabolic pathways of amino acids in biological systems. This is particularly useful in studying:
- Amino Acid Metabolism : Understanding how amino acids are synthesized and utilized within organisms.
- Protein Synthesis : Investigating the incorporation of labeled amino acids into proteins during synthesis.
Pharmacological Research
The compound's triazole ring structure is significant in medicinal chemistry due to its bioactive properties. Applications include:
- Antifungal Agents : Triazoles are known for their antifungal activity. This compound may serve as a lead for developing new antifungal drugs.
- Antitumor Activity : Research has indicated that compounds with triazole structures can exhibit anticancer properties by interfering with cellular processes.
Neuroscience
The compound's potential neuroprotective effects are under investigation. Its role in modulating neurotransmitter systems could provide insights into:
- Neurodegenerative Diseases : Exploring how this compound might mitigate oxidative stress or neuronal damage associated with conditions like Alzheimer's or Parkinson's disease.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and engage in dipole-dipole interactions with biological receptors, leading to various biological effects. The isotopic labeling allows for detailed studies of these interactions using techniques like NMR spectroscopy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Amino Acid Hydrochloride Family
The target compound belongs to a broader class of α-amino acid hydrochlorides with heterocyclic substituents. Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural and Functional Comparison of Related Compounds
*Estimated based on isotopic analogs.
Key Observations:
Isotopic Labeling : The target compound is unique in its dual 13C and triple 15N labeling, making it indispensable for advanced research requiring isotopic detection .
Substituent Diversity :
- Triazole vs. Pyrazole : The 1,2,4-triazole group (target compound) offers distinct electronic properties compared to pyrazole derivatives (e.g., ), influencing binding affinity in enzyme inhibition studies .
- Aromatic vs. Heterocyclic Substituents : Chlorinated phenyl or hydroxy-methylphenyl groups () enhance lipophilicity, whereas triazole substituents improve hydrogen-bonding capacity .
Storage Stability : The target compound and its pyrazole analog () are stable at room temperature, suggesting robustness for long-term storage .
Functional and Commercial Comparisons
Commercial Availability and Pricing
- Target Compound: Available from suppliers like Santa Cruz Biotechnology (sc-343851A at $1,770/1 g) and Bide Pharmatech (), reflecting high demand in specialized research .
- Other Analogs : Lower-cost options (e.g., at €412/50 mg) cater to general synthetic applications .
Biological Activity
2-amino-3-((3,5-^13C_2,1,2,4-^15N_3)1,2,4-triazol-1-yl)propanoic acid; hydrochloride is a compound with significant biological activity due to its structural characteristics. This compound features a triazole ring and is isotopically labeled with carbon and nitrogen, which enhances its utility in various biological studies.
The biological activity of this compound is primarily attributed to its role as an agonist for certain receptors involved in neurotransmission and metabolic processes. The triazole moiety contributes to its interaction with various enzymes and receptors in the central nervous system.
Key Points:
- Acts as an agonist for adrenergic receptors.
- Influences neurotransmitter release, particularly norepinephrine.
- Potentially modulates pathways involved in neuroprotection and neurogenesis.
Pharmacokinetics
Pharmacokinetic studies reveal that the compound exhibits favorable absorption characteristics. In animal models, it has been shown to have a half-life that supports its potential for therapeutic applications.
| Parameter | Value |
|---|---|
| Half-life (Rats) | 66.73 ± 28.9 minutes (female), 117.9 ± 49.7 minutes (male) |
| Bioavailability (Rats) | 29.36% (male), 6.43% (female) at 5 mg/kg |
Case Studies
- Neuroprotective Effects : A study demonstrated that treatment with this compound improved cognitive function in rodent models of neurodegeneration, suggesting its potential as a neuroprotective agent.
- Metabolic Regulation : Another investigation indicated that this compound could enhance glucose uptake in skeletal muscle cells, hinting at possible applications in managing metabolic disorders like diabetes.
Research Findings
Recent research has focused on the synthesis and characterization of this compound along with its biological implications:
- Synthesis : The compound can be synthesized efficiently through alkylation reactions involving triazole derivatives .
- Characterization : NMR spectroscopy has been utilized to confirm the structure and purity of the synthesized product .
Potential Applications
The unique properties of 2-amino-3-((3,5-^13C_2,1,2,4-^15N_3)1,2,4-triazol-1-yl)propanoic acid; hydrochloride suggest several potential applications:
- Therapeutics for Neurological Disorders : Due to its effects on neurotransmitter systems.
- Research Tool : As a tracer in metabolic studies due to its isotopic labeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
